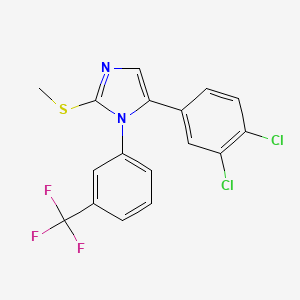

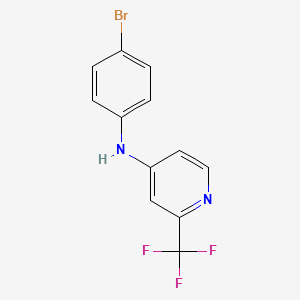

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

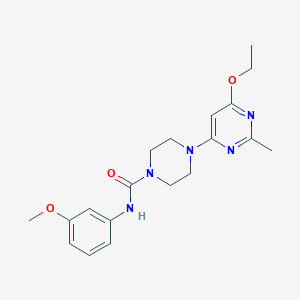

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, also known as BTMP, is a small molecule that has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BTMP is a derivative of pyridinamine, which is an organic compound with a five-membered ring containing nitrogen and carbon atoms. The addition of the bromine and trifluoromethyl groups to the pyridinamine ring structure gives BTMP unique chemical properties that make it a useful tool for researchers in the field of medicinal chemistry.

科学的研究の応用

Medicinal Chemistry

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is widely used in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates . This compound is particularly valuable in the design of inhibitors for enzymes and receptors, contributing to the development of treatments for various diseases, including cancer and neurological disorders .

Agrochemical Development

In agrochemical research, this compound is utilized to create new pesticides and herbicides. The trifluoromethyl group improves the efficacy and environmental stability of these agrochemicals . Researchers focus on its ability to disrupt specific biological pathways in pests and weeds, leading to more effective and sustainable agricultural practices .

Material Science

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: is employed in the synthesis of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced thermal stability, chemical resistance, and optical properties . These materials find applications in electronics, coatings, and high-performance composites .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex molecules. Its bromophenyl and trifluoromethyl groups facilitate various chemical reactions, including cross-coupling and nucleophilic substitution . This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Fluorine Chemistry

In fluorine chemistry, N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is used to study the activation and functionalization of C-F bonds . The trifluoromethyl group is a key focus due to its strong electron-withdrawing properties and stability. Research in this area aims to develop new methods for incorporating fluorine into organic molecules, enhancing their chemical and physical properties .

Radiolabeling

The compound is also explored for radiolabeling applications in medical imaging and diagnostics. The trifluoromethyl group can be replaced with radioactive isotopes, allowing for the tracking of biological processes in vivo . This application is crucial for the development of new diagnostic tools and the study of disease mechanisms .

These applications highlight the versatility and importance of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in scientific research. Each field leverages its unique chemical properties to advance knowledge and develop new technologies.

Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Radical trifluoromethylation 4-trifluoromethyl bromobenzene | Sigma-Aldrich - MilliporeSigma

特性

IUPAC Name |

N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBTUSDMPCMFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2621253.png)

![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)

![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)